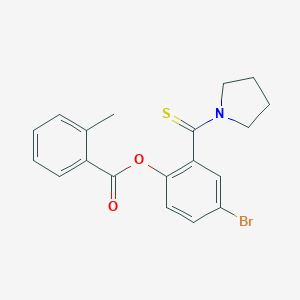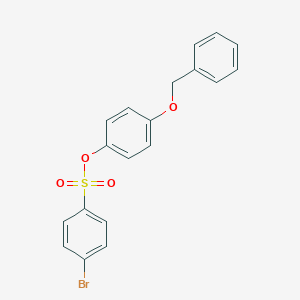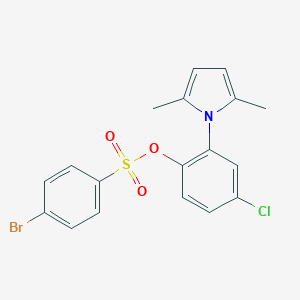![molecular formula C20H24N2O3S B306336 N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide, commonly known as MPS, is a chemical compound that has been widely used in scientific research for its various applications. MPS is a potent inhibitor of a specific protein, making it an important tool in many fields of study.
Mecanismo De Acción
MPS works by binding to a specific site on the TRPV1 protein, preventing it from functioning normally. This results in a decrease in pain perception and inflammation.
Biochemical and Physiological Effects:
MPS has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, MPS has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPS has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TRPV1, making it useful for studying the role of this protein in various physiological processes. However, MPS also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are many potential future directions for research involving MPS. One area of interest is the development of more specific and potent TRPV1 inhibitors, which could have even greater therapeutic potential. Additionally, MPS could be used in combination with other drugs to enhance its effects or target multiple pathways involved in pain and inflammation. Finally, MPS could be used to study the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function.
Métodos De Síntesis
MPS can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 4-methylpiperidine-1-sulfonyl chloride, which is then reacted with 4-aminophenyl-2-phenylacetamide to form MPS.
Aplicaciones Científicas De Investigación
MPS has been used extensively in scientific research for its ability to inhibit a specific protein called TRPV1. This protein is involved in many physiological processes, including pain perception, inflammation, and thermoregulation. By inhibiting TRPV1, MPS has been shown to have potential therapeutic applications in the treatment of pain and inflammation.
Propiedades
Nombre del producto |
N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide |
|---|---|
Fórmula molecular |
C20H24N2O3S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-13-22(14-12-16)26(24,25)19-9-7-18(8-10-19)21-20(23)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
Clave InChI |
NYIDRMNVWWXQDA-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)